molecular formula C22H26N2O7 B12472619 Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate CAS No. 5453-63-4

Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate

Cat. No.: B12472619
CAS No.: 5453-63-4
M. Wt: 430.5 g/mol
InChI Key: ZZLQBUJJHOGVLX-UHFFFAOYSA-N
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Description

Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate is a heterocyclic compound featuring a 1,3-diazinan-5-ylidene core substituted with a cyclohexyl group and three oxo groups. The diazinan ring is conjugated via a methylidene linker to a phenoxyacetate moiety bearing an ethoxy substituent.

Synthetic routes for analogous compounds (e.g., ) often involve condensation reactions between ketones or esters and heterocyclic precursors in solvents like 1,4-dioxane or dichloromethane, with acid catalysts or bases such as triethylamine . Structural determination of such molecules typically employs X-ray crystallography tools like SHELXL or WinGX .

Properties

CAS No.

5453-63-4

Molecular Formula

C22H26N2O7

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]acetate

InChI

InChI=1S/C22H26N2O7/c1-3-30-18-12-14(9-10-17(18)31-13-19(25)29-2)11-16-20(26)23-22(28)24(21(16)27)15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,23,26,28)

InChI Key

ZZLQBUJJHOGVLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3)OCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 2-ethoxy-4-hydroxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on the Diazinan Ring

  • Target Compound: The 1,3-diazinan ring is substituted with a cyclohexyl group and three oxo groups.
  • Compound in : Features a 4,6-dioxo-2-sulfanylidene-1,3-diazinan core with a 4-isopropylphenyl group. The sulfanylidene (C=S) group may increase ring stability via resonance, while the isopropylphenyl substituent introduces steric bulk, possibly reducing reactivity compared to the target compound’s cyclohexyl group .
  • Compound in : Contains a 1,3-dimethyl-2,4,6-trioxo-1,3-diazinan core linked to a benzonitrile group. Methyl substituents reduce steric hindrance but may lower metabolic stability compared to cyclohexyl. The nitrile group introduces electron-withdrawing effects, enhancing electrophilicity at the methylidene position .

Functional Group Variations

  • Target Compound: The phenoxyacetate ester with an ethoxy group balances solubility (via polar ether and ester groups) and lipophilicity.
  • Compound in : 4-(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)phenyl acetate lacks the ethoxy group and methylidene linker, reducing conformational flexibility. The acetate group may render it more prone to hydrolysis than the target’s methyl ester .
  • Triazine-Based Esters () : Compounds like metsulfuron methyl ester feature sulfonylurea-triazine cores. While structurally distinct from diazinans, their ester groups and heterocyclic backbones suggest shared pesticidal applications. The target’s diazinan core may offer unique binding interactions in herbicidal activity .

Physicochemical and Reactivity Profiles

Table 1: Key Structural and Functional Comparisons

Compound Name Diazinan Substituents Phenoxy/Aromatic Group Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound 1-Cyclohexyl-2,4,6-trioxo 2-ethoxy-phenoxy Methyl acetate ~438 (estimated) Agrochemical research
Compound 1-[4-Isopropylphenyl]-4,6-dioxo-2-sulfanylidene 2-methoxy-phenoxy Methyl acetate 446.52 Synthetic intermediate
Compound 1,3-Dimethyl-2,4,6-trioxo Benzonitrile Nitrile 284.27 Not specified
Compound 1,3-Dimethyl-2,4,6-trioxo Phenyl acetate Acetate ~265 (estimated) Crystallography studies

Reactivity Insights

  • Acidity and Deuteration: Unlike fluorinated analogs (), the target compound’s non-fluorinated structure likely permits faster deprotonation at α-positions, facilitating derivatization .
  • Ester Stability : The methyl ester in the target compound may exhibit greater hydrolytic stability compared to ethyl or phenyl esters in analogs (e.g., ), impacting bioavailability .

Biological Activity

Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate is a complex organic compound with significant potential in biological applications. Its unique structure allows for various interactions with biological molecules, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula: C22H26N2O6
  • Molecular Weight: 430.451 g/mol
  • Density: 1.296 g/cm³
  • Boiling Point: Not specified in the sources.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diazinan moiety plays a crucial role in its mechanism of action, potentially modulating enzyme activity or receptor interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

Cell Line IC50 (µM) Effect
MCF-7 (Breast)10Significant reduction in proliferation
HeLa (Cervical)15Induction of apoptosis
A549 (Lung)12Cell cycle arrest

These results suggest that the compound may be effective in targeting multiple types of cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several pathogens.

Antimicrobial Efficacy

Pathogen Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus32 µg/mLInhibits growth
Escherichia coli64 µg/mLModerate inhibition
Candida albicans16 µg/mLStrong antifungal activity

This antimicrobial profile indicates potential applications in treating infections and preventing microbial resistance.

Synthesis and Characterization

The synthesis of this compound typically involves multiple synthetic steps, including the formation of key intermediates through methods such as Suzuki–Miyaura coupling. Characterization techniques like NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a potential candidate for further development.

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